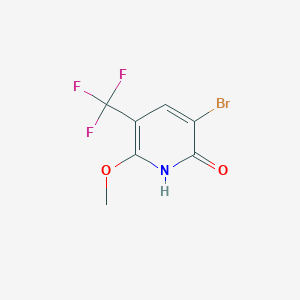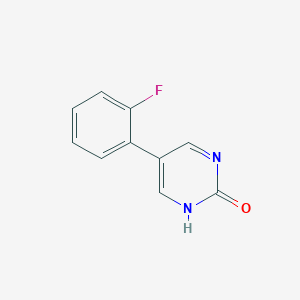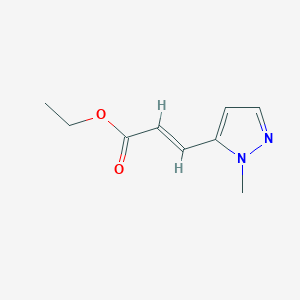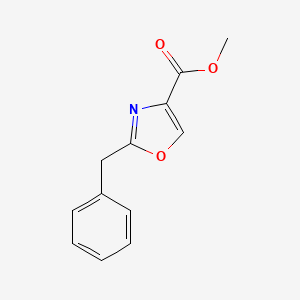
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of bromine, methoxy, and trifluoromethyl groups in the pyridine ring contributes to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the iodide displacement reaction using iodobromopyridine and in situ generated (trifluoromethyl)copper . This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of trifluoromethylpyridines, including 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, often involves large-scale synthesis using optimized reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to modulate their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
- 3-Bromo-2-methoxy-5-trifluoromethylpyridine
- 3-(Trifluoromethyl)pyridin-2-ol
Uniqueness
Compared to similar compounds, 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol stands out due to the presence of both methoxy and trifluoromethyl groups. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications.
Propriétés
Formule moléculaire |
C7H5BrF3NO2 |
|---|---|
Poids moléculaire |
272.02 g/mol |
Nom IUPAC |
3-bromo-6-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H5BrF3NO2/c1-14-6-3(7(9,10)11)2-4(8)5(13)12-6/h2H,1H3,(H,12,13) |
Clé InChI |
HPUGEDHJXHPBPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=O)N1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)







![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)

![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)

